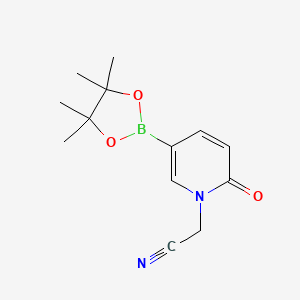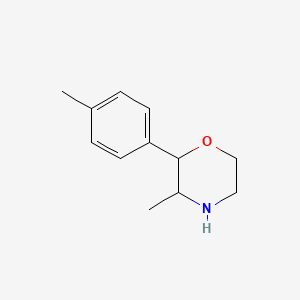
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is a complex organic compound with a unique structure that includes a naphthalene ring, a nitro group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzamide to introduce the nitro group at the 5-position. This is followed by the coupling of the nitrated intermediate with (1R)-1-naphthalen-1-yl-ethylamine under appropriate conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides and naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methyl-N-(1R-naphthalen-1-yl-ethyl)benzamide: A related compound with an amino group instead of a nitro group.
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-Methyl-N-(1R-naphthalen-1-yl-ethyl)-5-nitro-benzamide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the naphthalene ring contributes to its ability to interact with various biological targets.
Propriétés
Numéro CAS |
1093070-15-5 |
|---|---|
Formule moléculaire |
C20H18N2O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-methyl-N-(2-naphthalen-1-ylethyl)-5-nitrobenzamide |
InChI |
InChI=1S/C20H18N2O3/c1-14-9-10-17(22(24)25)13-19(14)20(23)21-12-11-16-7-4-6-15-5-2-3-8-18(15)16/h2-10,13H,11-12H2,1H3,(H,21,23) |
Clé InChI |
VSSCGDQNPCMSPT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
SMILES isomérique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)


![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)


![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)


![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)


